molecular formula C14H19N3O4 B8536769 4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

Cat. No. B8536769
M. Wt: 293.32 g/mol
InChI Key: TWVBMHBWLQNOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-1,2-dihydropyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C14H19N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-5,9,15H,6-8H2,1-3H3

InChI Key

TWVBMHBWLQNOAM-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)N2C(=O)CNC3=C2N=C(C=C3)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl N-[2-[(2,2-dimethyl-1,3-dioxan-5-yl)amino]-6-(methyloxy)-3-pyridinyl]glycinate (35.42 g, 104.4 mmol) was dissolved in dry THF (500 ml) and the solution was added dropwise over 2 h to a cooled (0° C.) suspension of sodium hydride (4.173 g of 60% w:w dispersion in oil) in dry THF (500 ml) under argon. During the addition the colour of the suspension changed from orange to green. The mixture was stirred at 0° C. for a further 15 minutes, then allowed to warm to room temperature and stirred at rt for 1 h. The mixture was cooled to 0° C. and saturated NH4Cl (15 ml) was added cautiously with vigorous stirring (effervescence observed). After effervescence had ceased, the mixture was allowed to warm to room temperature and stirred for 4 h then diluted with EtOAc (500 ml) and filtered with suction. The solids were washed with EtOAc (300 ml) and the combined filtrate plus washings were evaporated under reduced pressure to give a dark brown solid. This was stirred with petroleum ether (40-60°) (500 ml) plus EtOAc (20 ml) and filtered with suction to give a lighter brown solid which was washed with petroleum ether (40-60°) (100 ml) and air-dried to afford the title compound (25.37 g, 82%).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.173 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
82%

Synthesis routes and methods II

Procedure details

Ethyl N-[2-[(2,2-dimethyl-1,3-dioxan-5-yl)amino]-6-(methyloxy)-3-pyridinyl]glycinate (35.42 g, 104.4 mmol) was dissolved in dry THF (500 ml) and the solution was added dropwise over 2 hours to a cooled (0° C.) suspension of sodium hydride (4.173 g of 60% w:w dispersion in oil, 1.00 eq.) in dry THF (500 ml) under argon. During the addition the colour of the suspension changed from orange to green. The mixture was stirred at 0° C. for a further 15 minutes, then allowed to warm to room temperature and stirred at rt for 1 hour. The mixture was cooled to 0° C. and saturated ammonium chloride (15 ml) was added cautiously with vigorous stirring (effervescence observed). After effervescence had ceased, the mixture was allowed to warm to room temperature and stirred for 4 hours then diluted with ethyl acetate (500 ml) and filtered with suction. The solids were washed with ethyl acetate (300 ml) and the combined filtrate plus washings were evaporated under reduced pressure to give a dark brown solid. This was stirred with petroleum ether) (40-60°) (500 ml) plus ethyl acetate (20 ml) for 2 h and filtered with suction to give a lighter brown solid which was washed with petroleum ether) (40-60°) (100 ml) and air-dried to afford the title compound as an amorphous tan solid (25.37 g, 82.8%).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.173 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
82.8%

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